4-(1-Naphthyl)-3-thiophenecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Naphthyl)-3-thiophenecarboxylic acid is an organic compound that features a naphthyl group attached to a thiophene ring, which is further connected to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Naphthyl)-3-thiophenecarboxylic acid typically involves the following steps:
Formation of the Naphthyl Group: The naphthyl group can be synthesized through various methods, including the nitration of naphthalene followed by reduction and subsequent functionalization.
Thiophene Ring Formation: The thiophene ring can be constructed using methods such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Coupling Reactions: The naphthyl group and thiophene ring are then coupled using cross-coupling reactions like the Suzuki-Miyaura coupling, which employs palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-(1-Naphthyl)-3-thiophenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(1-Naphthyl)-3-thiophenecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials with unique electronic properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Naphthyl)-3-thiophenecarboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation
Comparison with Similar Compounds
Similar Compounds
1-Naphthaleneacetic acid: A synthetic plant hormone used in agriculture.
1-Naphthol: An organic compound used in the production of dyes and as an intermediate in organic synthesis.
Naphthylphthalamic acid: An auxin transport inhibitor used in plant biology.
Uniqueness
4-(1-Naphthyl)-3-thiophenecarboxylic acid is unique due to its combined naphthyl and thiophene structures, which confer distinct electronic and steric properties. This makes it valuable in the development of new materials and in various research applications.
Properties
CAS No. |
30409-57-5 |
---|---|
Molecular Formula |
C15H10O2S |
Molecular Weight |
254.31 g/mol |
IUPAC Name |
4-naphthalen-1-ylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C15H10O2S/c16-15(17)14-9-18-8-13(14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,16,17) |
InChI Key |
NRTRIZVONWOLLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC=C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.